2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-3-13-18-17-22(19-13)16(23)15(25-17)14(12-6-5-11-24-12)21-9-7-20(4-2)8-10-21/h5-6,11,14,23H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJNIXBXQUSREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of thiazolo-triazole derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its therapeutic potential in various medical applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.47 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which are known to contribute to the biological activity of similar compounds.
Anticancer Activity
Recent studies have indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant anticancer properties. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| 2-Ethyl-5-(phenyl)methyl-thiazolo[3,2-b][1,2,4]triazol-6-ol | HCT116 (Colon Cancer) | 15.0 |
| 2-Ethyl-5-(morpholino)methyl-thiazolo[3,2-b][1,2,4]triazol-6-ol | A549 (Lung Cancer) | 10.0 |
These results indicate that the compound has a promising profile as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 14 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has shown anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
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MCF-7 Cell Line Study : In a controlled laboratory setting, the compound was tested on MCF-7 cells. The study found that it induced apoptosis through the activation of caspase pathways.
"The results indicate that this compound effectively reduces cell viability in a dose-dependent manner."
-
Antimicrobial Efficacy : A separate study evaluated its efficacy against various bacterial strains and reported significant inhibition rates comparable to standard antibiotics.
"The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria."
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiazole and triazole rings may interact with key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a critical mechanism behind its anticancer effects.
Q & A
Q. Table 1. Key Analytical Techniques for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
